N-(Azido-peg3)-nh-peg3-acid hydrochloride salt
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Overview
Description
N-(Azido-peg3)-nh-peg3-acid hydrochloride salt is a complex organic compound with a molecular formula of C9H17N3O5. It is known for its unique structure, which includes multiple ethoxy groups and an azido group. This compound is often used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-peg3)-nh-peg3-acid hydrochloride salt typically involves multiple steps. One common method includes the reaction of 2-(2-(2-azidoethoxy)ethoxy)ethanol with 3-chloropropanoic acid under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(Azido-peg3)-nh-peg3-acid hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and substituted ethoxy derivatives .
Scientific Research Applications
N-(Azido-peg3)-nh-peg3-acid hydrochloride salt is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: The compound is used in the modification of biomolecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Azido-peg3)-nh-peg3-acid hydrochloride salt involves its reactivity with various functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it useful in bioconjugation and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethanol: Similar structure but lacks the propanoic acid moiety.
Azido-PEG3-acid: Similar structure but with different chain lengths and functional groups.
Azido-dPEG 4-acid: Similar structure but with different ethoxy chain lengths.
Uniqueness
N-(Azido-peg3)-nh-peg3-acid hydrochloride salt is unique due to its combination of multiple ethoxy groups and an azido group, which provides it with distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O8.ClH/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23;/h19H,1-16H2,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSXHRJUXIVQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClN4O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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